3-[(1-Methylsiletan-1-YL)oxy]propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Methylsiletan-1-YL)oxy]propanal is a chemical compound with the molecular formula C₇H₁₄O₂Si. It is known for its unique structure, which includes a siletane ring and an aldehyde functional group.
Vorbereitungsmethoden
The synthesis of 3-[(1-Methylsiletan-1-YL)oxy]propanal can be achieved through several routes. One common method involves the reaction of 1-methylsiletane with an appropriate aldehyde under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Chemischer Reaktionen
3-[(1-Methylsiletan-1-YL)oxy]propanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3-[(1-Methylsiletan-1-YL)oxy]propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[(1-Methylsiletan-1-YL)oxy]propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The siletane ring may also contribute to the compound’s stability and reactivity, influencing its overall activity .
Vergleich Mit ähnlichen Verbindungen
3-[(1-Methylsiletan-1-YL)oxy]propanal can be compared with other similar compounds, such as:
3-[(tert-Butyldimethylsilyl)oxy]propanal: This compound has a similar structure but includes a tert-butyl group instead of a methyl group, which can affect its reactivity and applications.
3-[(Trimethylsilyl)oxy]propanal: Another similar compound with a trimethylsilyl group, which may offer different chemical properties and uses.
Eigenschaften
CAS-Nummer |
834881-03-7 |
---|---|
Molekularformel |
C7H14O2Si |
Molekulargewicht |
158.27 g/mol |
IUPAC-Name |
3-(1-methylsiletan-1-yl)oxypropanal |
InChI |
InChI=1S/C7H14O2Si/c1-10(6-3-7-10)9-5-2-4-8/h4H,2-3,5-7H2,1H3 |
InChI-Schlüssel |
UDYMJEZDSGPAOA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCC1)OCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.